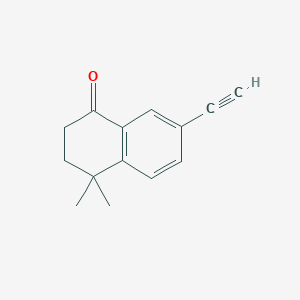

4,4-Dimethyl-7-ethynyl-1-tetralone

Overview

Description

4,4-Dimethyl-7-ethynyl-1-tetralone is a chemical compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is primarily used as an intermediate in the production of high-affinity retinoic acid receptor antagonists . This compound is notable for its unique structure, which includes a tetralone core with ethynyl and dimethyl substituents.

Preparation Methods

The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of a tetralone derivative followed by ethynylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4,4-Dimethyl-7-ethynyl-1-tetralone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetralone to its corresponding carboxylic acid or other oxidized forms.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Monoamine Oxidase Inhibition

A significant application of tetralone derivatives, including 4,4-dimethyl-7-ethynyl-1-tetralone, is their role as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that certain tetralone derivatives exhibit potent inhibition of MAO-A and MAO-B isoforms, which are crucial targets for treating neuropsychiatric disorders such as depression and Parkinson's disease. For instance, a study synthesized a series of tetralone derivatives and identified several with submicromolar IC50 values against MAO-B, suggesting their potential as therapeutic agents .

Table 1: MAO Inhibition Potency of Tetralone Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 1-Tetralone Derivative A | 0.036 | 0.0011 |

| 1-Tetralone Derivative B | 0.785 | 0.0075 |

| 4-Chromanone Derivative C | 0.189 | >529 |

1.2. Central Nervous System Disorders

Tetralone-based compounds have been explored for their potential in treating central nervous system (CNS) disorders. A patent describes novel tetralone-based amines that serve as monoamine reuptake inhibitors, indicating their utility in managing conditions like depression . The structural modifications of these compounds can enhance their efficacy and selectivity for specific neurotransmitter systems.

Synthetic Organic Chemistry Applications

2.1. Diels-Alder Reactions

This compound serves as a dienophile in Diels-Alder reactions, a fundamental method for constructing complex polycyclic structures in organic synthesis. Recent research has developed a Diels-Alder approach utilizing α-activated α,β-unsaturated 4,4-dimethyl-1-tetralones to create polyketide-like libraries for screening potential antimicrobial agents . This method allows for the rapid assembly of diverse molecular architectures that can be further modified to enhance biological activity.

Table 2: Diels-Alder Reaction Outcomes

| Dienophile | Product Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 63–72 | Acidic Work-up |

Future Directions and Case Studies

The ongoing exploration of tetralone derivatives continues to reveal new therapeutic potentials and synthetic applications. For example:

- Case Study: Development of MAO Inhibitors : A series of studies focused on modifying the substituents on the tetralone scaffold to optimize MAO inhibition has led to the identification of compounds with significantly improved potencies .

- Case Study: Antimicrobial Screening : The use of Diels-Alder reactions to generate polyketide-like compounds has opened avenues for discovering new antimicrobial agents, with preliminary results indicating promising activity against various pathogens .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-7-ethynyl-1-tetralone involves its interaction with specific molecular targets, such as retinoic acid receptors. By binding to these receptors, the compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

4,4-Dimethyl-7-ethynyl-1-tetralone can be compared with other similar compounds, such as:

4-Hydroxy-4,7-dimethyl-1-tetralone: This compound has a hydroxyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

4,4-Dimethyl-1-tetralone: Lacks the ethynyl group, which significantly alters its chemical behavior and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

Overview

4,4-Dimethyl-7-ethynyl-1-tetralone (CAS Number: 166978-48-9) is a synthetic organic compound notable for its potential biological activities, particularly its interaction with retinoic acid receptors (RARs). This compound is classified as a substituted tetralone, characterized by its unique molecular structure, which includes two methyl groups at the 4-position and an ethynyl group at the 7-position of the tetralone framework. Its molecular formula is , with a molecular weight of 198.26 g/mol.

Target Interaction

The primary biological target of this compound is the retinoic acid receptor (RAR) . RARs are nuclear receptors that play critical roles in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The compound acts as an antagonist of RARs, thereby modulating retinoic acid signaling pathways, which are essential in various physiological processes and have implications in cancer biology and developmental studies.

Biochemical Pathways

The interaction with RARs influences several biochemical pathways:

- Gene Regulation : By inhibiting RAR activity, the compound can alter the expression of genes involved in cell cycle regulation and differentiation.

- Cellular Effects : The antagonistic action on RARs can lead to changes in cellular behavior, including reduced proliferation rates in certain cancer cell lines.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through its interaction with RARs. In vitro studies have shown that this compound can effectively inhibit RAR-mediated transcriptional activity. This inhibition has been linked to potential therapeutic applications in conditions where RAR activation is detrimental, such as certain cancers.

Case Studies

- Cancer Research : A study investigating the effects of various RAR antagonists highlighted this compound's potential to reduce tumor growth in xenograft models by inhibiting RAR signaling pathways .

- Neuroprotective Effects : Preliminary data suggest that compounds similar to this compound may exhibit monoamine oxidase (MAO) inhibition properties, which could relate to neuroprotective effects. This aspect warrants further investigation to explore its implications in neurodegenerative diseases.

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Alkylation of a tetralone derivative.

- Ethynylation using strong bases and specific catalysts to achieve high yields.

The structural characteristics contribute to its unique reactivity and biological properties compared to other tetralones .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methyl-1-tetralone | Methyl group at position 4 | Simpler structure; less steric hindrance |

| 7-Ethynyl-1-tetralone | Ethynyl group at position 7 | Lacks additional methyl groups |

| 5-Methyl-2-(2-methylpropyl)-1-tetralone | Substituted at positions 2 and 5 | More complex side chain; potential for different biological activity |

| 2-(3-Methylbutyl)-1-tetralone | Substituted at position 2 | Different side chain; may affect receptor binding |

The distinct arrangement of substituents in this compound enhances its binding affinity for nuclear receptors compared to other compounds within the same class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Dimethyl-7-ethynyl-1-tetralone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyclization of pre-functionalized precursors. Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring by TLC or HPLC to identify intermediate stability . Challenges include side reactions from ethynyl group reactivity, necessitating inert atmospheres and controlled addition rates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the tetralone framework. Ethynyl protons appear as a singlet near δ 2.1–2.3 ppm .

- GC-MS/EI : Fragmentation patterns should confirm molecular ion [M⁺] at m/z 200.3 and key cleavages (e.g., loss of CO from the ketone group).

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95%) and detect polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodological Answer : Discrepancies often arise from heat transfer inefficiencies or solvent evaporation rates in larger batches. Use differential scanning calorimetry (DSC) to map exothermic peaks and adjust cooling rates. Statistical tools like ANOVA can compare batch variations, while DoE (Design of Experiments) identifies critical parameters (e.g., stirring speed, catalyst loading) . Contradictions in literature may stem from unaccounted humidity effects on Lewis acid catalysts, requiring rigorous moisture control .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian-09 with B3LYP/6-31G*) model electron density distribution, showing higher reactivity at the C7 ethynyl position due to hyperconjugation with the ketone. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can quantify substituent effects. Competing pathways (e.g., para vs. ortho attack) are distinguished using deuterated analogs and LC-MS tracking .

Q. How do steric and electronic effects of the 4,4-dimethyl group influence catalytic hydrogenation of the tetralone ring?

- Methodological Answer : The dimethyl groups increase steric hindrance, reducing accessibility to Pd/C or Raney Ni active sites. Cyclic voltammetry reveals shifted reduction potentials (-1.2 V vs. SCE) compared to unsubstituted tetralones. Alternative catalysts like PtO₂ in acetic acid improve selectivity for saturated products, with reaction progress monitored via in-situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing solvent systems in recrystallization?

- Methodological Answer : Use a Hansen solubility parameter (HSP) grid to map solvent combinations (e.g., ethanol/hexane vs. acetone/water). Response surface methodology (RSM) correlates solvent polarity with crystal purity and size. Pareto charts prioritize factors like cooling rate and antisolvent addition .

Q. How can researchers address inconsistencies in biological activity data for derivatives of this compound?

Properties

IUPAC Name |

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENXSHCDBCKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444339 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166978-48-9 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.